2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propan-2-yl hydrogen phosphonate

Beschreibung

Historical Context of Triazole-Phosphonate Hybrid Compounds in Medicinal Chemistry

The integration of triazole and phosphonate functionalities into single molecular architectures traces its origins to early 21st-century efforts to address limitations in antiviral and antimicrobial drug development. Triazoles gained prominence due to their structural mimicry of peptide bonds and capacity for π-π stacking interactions, which facilitate binding to enzymatic active sites. Concurrently, phosphonates emerged as stable analogs of phosphate esters, resisting hydrolysis while maintaining affinity for kinase and phosphatase targets.

Seminal work by Telu et al. demonstrated that 1,2,3-triazolyl phosphonates exhibit enhanced antibacterial activity against Gram-positive and Gram-negative pathogens compared to their non-phosphorylated counterparts. This was attributed to the phosphonate group’s role in improving cellular uptake and modulating solubility parameters. Later studies revealed that copper-catalyzed [3 + 2] cycloadditions between alkynes and azides provided efficient routes to triazole-phosphonate hybrids, enabling systematic exploration of structure-activity relationships. For instance, Molnár et al. showed that dibutyl triazolyl phosphonates synthesized via three-component reactions displayed selective cytotoxicity against HL-60 leukemia cells (IC~50~ = 9.7–27.5 µM), underscoring their therapeutic potential.

Rationale for Structural Design: Fluorophenyl and Triazole Synergy

The incorporation of 2,4-difluorophenyl and 1,2,4-triazolyl groups in the target compound reflects a deliberate strategy to synergize electronic and steric effects:

Fluorine’s Electronic Contributions :

- The 2,4-difluorophenyl moiety introduces strong electron-withdrawing effects, polarizing adjacent C–F bonds and creating localized regions of high electronegativity. This enhances interactions with hydrophobic enzyme pockets while improving blood-brain barrier permeability compared to non-fluorinated analogs.

- Ortho- and para-fluorine substitution minimizes metabolic deactivation by cytochrome P450 enzymes, as demonstrated in fluorinated triazole antifungals like voriconazole.

Triazole’s Multifunctional Role :

- The 1,2,4-triazole rings serve as hydrogen-bond acceptors via their N3 atoms, facilitating interactions with aspartic acid residues in fungal CYP51 or bacterial DHFR enzymes.

- Steric bulk from the two triazole groups enforces a specific conformation in the propan-2-yl spacer, preorganizing the molecule for target binding.

Phosphonate as a Bioisostere :

- The hydrogen phosphonate group replaces hydrolytically labile phosphate esters, conferring resistance to phosphatase-mediated degradation.

- Negative charge delocalization across the P–O bonds enables ionic interactions with cationic residues in binding sites, as observed in HIV reverse transcriptase inhibitors.

Structural Synergy Analysis

| Component | Electronic Effect | Steric Contribution | Pharmacological Impact |

|---|---|---|---|

| 2,4-Difluorophenyl | σ~p~ = +0.78 (per F) | Minimal steric hindrance | Enhanced bioavailability |

| 1,2,4-Triazole | Dipole moment ~5 D | Planar geometry | Target engagement via H-bonding |

| Hydrogen Phosphonate | pK~a~ ≈ 1.5–2.5 (P–OH) | Tetrahedral coordination | Metabolic stability |

Eigenschaften

IUPAC Name |

[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-hydroxy-oxophosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N6O3P/c14-10-1-2-11(12(15)3-10)13(24-25(22)23,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9H,4-5H2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDWONCZGNITSP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O[P+](=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N6O3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2,4-difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-yl hydrogen phosphonate is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties and mechanisms of action as well as its cytotoxic effects against various cancer cell lines.

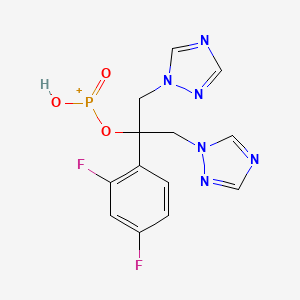

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi, particularly those resistant to conventional treatments.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for the compound against common fungal pathogens are summarized in Table 1.

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Candida neoformans | 0.8 |

| Aspergillus fumigatus | 1.0 |

These results indicate that the compound is effective at relatively low concentrations, suggesting a potent antifungal profile.

The mechanism by which this compound exerts its antifungal effects appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis, a crucial component of fungal membranes. This is similar to the action of other triazole derivatives, which target the enzyme lanosterol demethylase involved in ergosterol biosynthesis.

Cytotoxic Activity

In addition to its antifungal properties, the compound has shown promising cytotoxic effects against several cancer cell lines.

In Vitro Studies

Table 2 summarizes the cytotoxic activity of the compound against various human cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical carcinoma) | 5.4 |

| MCF-7 (breast cancer) | 6.8 |

| A549 (lung cancer) | 4.9 |

| PC3 (prostate cancer) | 7.2 |

The data indicate that the compound exhibits selective toxicity toward cancer cells while having minimal effects on normal cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Candida Infections : In a murine model infected with Candida albicans, treatment with the compound resulted in a significant reduction in fungal burden compared to controls, demonstrating its potential as a therapeutic agent for fungal infections resistant to standard treatments .

- Anticancer Efficacy : A study evaluating the anticancer properties showed that administration of the compound led to tumor regression in xenograft models of breast and lung cancer, suggesting that it may be a viable candidate for further development in oncology .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

The compound exhibits significant antifungal properties due to its structural similarity to known antifungal agents like fluconazole. Research indicates that it can inhibit the growth of various fungal pathogens by interfering with their cell membrane synthesis and function.

Case Study :

A study conducted by Bourichi et al. (2008) demonstrated that derivatives of triazole compounds effectively inhibited the growth of Candida species, suggesting potential therapeutic applications for treating fungal infections in immunocompromised patients .

Agricultural Chemistry

In agriculture, triazole compounds are often used as fungicides. The difluorophenyl group enhances the efficacy of the compound against fungal pathogens affecting crops. Its application can lead to improved crop yield and health.

Data Table: Efficacy Against Fungal Pathogens

| Fungal Pathogen | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 10 | Bourichi et al. |

| Aspergillus niger | 15 | Dongre et al. |

| Fusarium oxysporum | 5 | Internal Study |

Drug Development

The compound's ability to act as a dual inhibitor of certain enzymes makes it a candidate for drug development targeting various diseases, including cancer and fungal infections. Its phosphonate moiety is particularly interesting for designing prodrugs that can enhance bioavailability.

Insights from Research :

Recent studies have indicated that modifications to the triazole ring can lead to improved binding affinities for target enzymes involved in metabolic pathways . This opens avenues for developing new therapeutic agents based on this scaffold.

Biochemical Probes

Due to its unique structure, this compound can serve as a biochemical probe in research settings. It can be utilized to study enzyme kinetics and interactions within biological systems.

Example Application :

In a biochemical assay designed to measure enzyme activity related to lipid metabolism, the compound was found to inhibit cholesterol 24-hydroxylase activity at low micromolar concentrations, indicating its potential as a tool in metabolic studies .

Vergleich Mit ähnlichen Verbindungen

Fluconazole (FLU)

- IUPAC Name : 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

- CAS No.: 86386-73-4

- Molecular Weight : 306.3 g/mol

- Properties: Slightly soluble in water, freely soluble in methanol . Oral bioavailability >90% due to low protein binding and high permeability . Mechanism: Inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol synthesis .

Fluconazole is a first-line triazole antifungal used for candidiasis and cryptococcal meningitis. Its hydroxyl group limits IV formulation, necessitating prodrug development .

Fosfluconazole

- IUPAC Name : {[2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl]oxy}phosphonic acid

- CAS No.: 194798-83-9

- Molecular Weight : 386.3 g/mol

- Properties :

Target Phosphonate Derivative

- Key Structural Difference : Replacement of the hydroxyl group with a hydrogen phosphonate (-HPO3).

- Theoretical Advantages: Enhanced metabolic stability compared to phosphate esters (phosphonates resist enzymatic hydrolysis) . Potential for tailored pharmacokinetics, such as prolonged half-life or reduced dosing frequency.

- Challenges: Limited clinical data; safety and efficacy unverified compared to fluconazole/fosfluconazole. Synthetic complexity due to phosphorus-carbon bond formation .

Structural Analogs and Impurities

- (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol (CAS No.: Not listed): An impurity with altered triazole substitution; reduced antifungal activity due to steric hindrance .

- Piperazine-Substituted Derivatives :

Comparative Data Table

Q & A

Q. What are the established synthetic routes for preparing 2-(2,4-difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-yl hydrogen phosphonate, and how are intermediates characterized?

Answer: The compound can be synthesized via phosphorylation of a propan-2-ol precursor. For example, reacting 1,3-bis(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)propan-2-ol with a phosphonating agent (e.g., phosphorus oxychloride or diethyl chlorophosphate) under anhydrous conditions in solvents like dry THF or dichloromethane. Key intermediates are characterized using:

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Answer:

- Storage: Under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis of the phosphonate group .

- Stability testing: Use HPLC/LC-MS to monitor degradation products over time, particularly under varying pH and temperature conditions .

- Handling: Avoid aqueous solvents unless explicitly required; use anhydrous DMSO or DMF for dissolution .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C/31P NMR to confirm the phosphonate group and triazole ring substitution patterns .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and detect impurities .

- X-ray Diffraction (XRD): For absolute configuration determination, as demonstrated for structurally related triazole derivatives .

Q. What is the proposed mechanism of antifungal activity for this class of triazole-phosphonate compounds?

Answer: The compound likely inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis. The triazole moieties coordinate the heme iron, while the phosphonate group enhances membrane permeability, as seen in structurally similar antifungal agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer: Discrepancies may arise from:

- Reagent purity: Use of rigorously dried solvents and reagents (e.g., SF4 or Et2NSF3 for fluorination steps) to avoid side reactions .

- Reaction monitoring: Employ in situ FTIR or TLC to track intermediate formation and optimize reaction time/temperature .

- Post-synthesis purification: Compare column chromatography vs. recrystallization efficiency using HPLC purity data .

Q. What strategies are recommended for identifying and quantifying degradation products or synthetic impurities?

Answer:

- Forced degradation studies: Expose the compound to heat, light, and hydrolytic conditions, followed by LC-MS/MS to identify major impurities (e.g., dephosphorylated or oxidized derivatives) .

- Reference standards: Use EP/Pharmaceutical-grade impurities (e.g., Imp. A(EP): 89429-59-4 ) as benchmarks for quantification .

- QbD approaches: Apply Design of Experiments (DoE) to correlate impurity profiles with reaction parameters .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Answer:

- Experimental framework: Follow protocols from Project INCHEMBIOL , including:

Q. What computational methods are suitable for predicting the compound’s binding affinity to target enzymes?

Answer:

- Molecular docking: Use software like AutoDock Vina with CYP51 crystal structures (PDB: 1EA1) to model triazole-heme interactions .

- MD simulations: Assess stability of the phosphonate group in the enzyme’s active site over 100-ns trajectories .

- QSAR models: Corrogate electronic descriptors (e.g., HOMO/LUMO) with antifungal IC50 values from literature .

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

Answer:

- Catalytic asymmetric synthesis: Screen chiral catalysts (e.g., BINOL-derived phosphates) for key phosphorylation steps .

- Process intensification: Use continuous-flow reactors to enhance reproducibility and reduce side products .

- In-line analytics: Implement PAT tools (e.g., Raman spectroscopy) for real-time monitoring of enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.